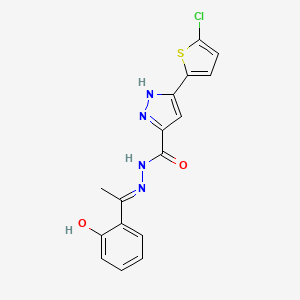
(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Carbohydrazide-pyrazole compounds have been investigated for their corrosion protection behavior. A study demonstrated that similar compounds exhibit significant inhibition efficiency towards the corrosion of mild steel in acidic solutions. This is attributed to the adsorption of the compounds onto the steel surface, forming a protective layer that impedes corrosion processes. The research utilized electrochemical methods and computational approaches to understand the adsorption and inhibition mechanisms, highlighting their potential in industrial applications to enhance material durability and longevity (Paul, Yadav, & Obot, 2020).
Antidepressant Activity
Pyrazole carbohydrazide derivatives have also been explored for their antidepressant activities. The synthesis and evaluation of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated promising antidepressant effects in preclinical models. These compounds reduced immobility time in animal tests, suggesting their potential as therapeutic agents for depression. The study involved structural characterization, in silico toxicity evaluation, and behavioral investigations to ascertain their efficacy and safety profile (Mathew, Suresh, & Anbazhagan, 2014).
Anticancer and Antiviral Activities
Research on pyrazole- and isoxazole-based heterocycles has shown their potential in medicinal chemistry, particularly in anti-HIV-1 and anticancer applications. Synthesis and evaluation of these compounds have yielded promising results against Herpes simplex type-1 (HSV-1) and various cancer cell lines. The studies focus on the development of novel compounds with enhanced biological activities, supported by detailed synthetic, spectroscopic, and biological data, aiming to contribute to the discovery of new therapeutic agents (Dawood et al., 2011).
Synthesis and Characterization of Heterocycles
The synthesis of novel heterocyclic compounds incorporating the pyrazole moiety has been extensively studied for their diverse pharmacological properties. These efforts include the development of new synthetic methodologies and the exploration of their biological activities, such as antimicrobial, anticancer, and enzyme inhibition effects. The research encompasses a broad range of techniques for characterizing and evaluating the synthesized compounds, contributing to the advancement of heterocyclic chemistry and drug discovery (Gomha, Edrees, & Altalbawy, 2016).
Propriétés
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-9(10-4-2-3-5-13(10)22)18-21-16(23)12-8-11(19-20-12)14-6-7-15(17)24-14/h2-8,22H,1H3,(H,19,20)(H,21,23)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWLPHWGGFAPJF-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2835052.png)

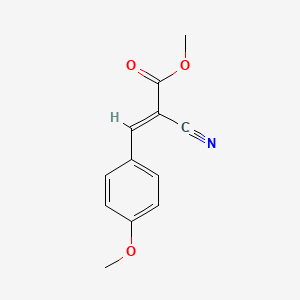


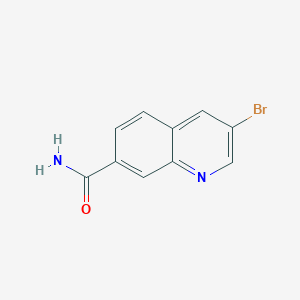

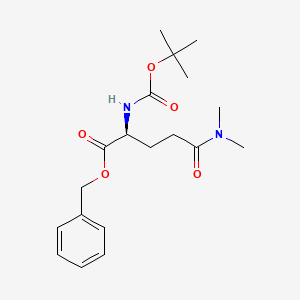
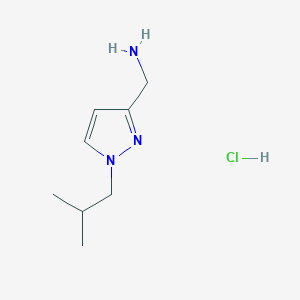

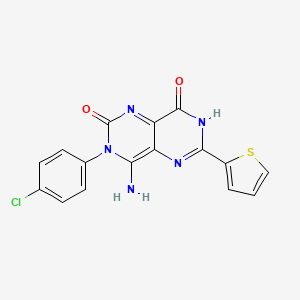
![(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2835072.png)